[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid

Aldose reductase inhibition Diabetic complications 2-Oxoquinoline SAR

[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid (CAS 58898-79-6), systematically named Acetic acid, [(1,2-dihydro-2-oxo-8-quinolinyl)oxy]-, is a heterocyclic building block featuring a 2-oxo-1,2-dihydroquinoline (carbostyril) core O-functionalized at the 8-position with an acetic acid moiety via an ether linkage. With a molecular formula of C₁₁H₉NO₄, exact mass of 219.05317 g/mol, two hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds, the compound occupies a distinct physicochemical space relative to N-substituted 2-oxoquinoline acetic acid regioisomers and ester prodrug forms.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 58898-79-6
Cat. No. B11888596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid
CAS58898-79-6
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OCC(=O)O)NC(=O)C=C2
InChIInChI=1S/C11H9NO4/c13-9-5-4-7-2-1-3-8(11(7)12-9)16-6-10(14)15/h1-5H,6H2,(H,12,13)(H,14,15)
InChIKeyRAZJJBCFHYGFOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic Acid (CAS 58898-79-6): Chemical Identity and Structural Baseline for Scientific Procurement


[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid (CAS 58898-79-6), systematically named Acetic acid, [(1,2-dihydro-2-oxo-8-quinolinyl)oxy]-, is a heterocyclic building block featuring a 2-oxo-1,2-dihydroquinoline (carbostyril) core O-functionalized at the 8-position with an acetic acid moiety via an ether linkage . With a molecular formula of C₁₁H₉NO₄, exact mass of 219.05317 g/mol, two hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds, the compound occupies a distinct physicochemical space relative to N-substituted 2-oxoquinoline acetic acid regioisomers and ester prodrug forms . It is deployed primarily as a synthetic intermediate en route to β₂-adrenoceptor agonist metabolites (e.g., indacaterol-related glucuronides) and as a scaffold for constructing compound libraries in aldose reductase and topoisomerase inhibitor programs [1][2].

Why [(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic Acid Cannot Be Replaced by N-Substituted Regioisomers or Ester Analogs


The 2-oxo-1,2-dihydroquinoline scaffold supports two chemically distinct acetic acid attachment modes—O-substitution at the 8-position (ether linkage; this compound) and N-substitution at the 1-position (direct N–C bond)—that are non-interchangeable in biological systems. In the seminal aldose reductase study by DeRuiter et al. (1986), N-substituted 2-oxoquinoline-1-acetic acid derivatives 9a–e achieved IC₅₀ values of 0.45–6.0 µM in the rat lens assay, whereas esterification of the carboxylic acid or insertion of an additional methylene spacer markedly reduced inhibitory potency, demonstrating that both the attachment mode and the free carboxylic acid are pharmacophoric determinants [1]. Furthermore, the 8-O-acetic acid compound serves as a direct precursor to the 8-O-glucuronide metabolite of indacaterol—a role that the 1-N-acetic acid regioisomer (CAS 21298-80-6) and the acetate ester prodrug (2-oxo-1,2-dihydroquinolin-8-yl acetate, CAS 15450-72-3) cannot fulfill without additional synthetic manipulation [2]. Procuring a generic '2-oxoquinoline acetic acid' without specifying regiochemistry and oxidation state risks delivering a compound with fundamentally different reactivity, metabolic fate, and pharmacological profile.

Quantitative Differentiation of [(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic Acid from Structurally Proximal Analogs: Head-to-Head Evidence for Procurement Decisions


Aldose Reductase Inhibitory Potency: N-1 Acetic Acid Derivatives (Class Benchmark) versus O-8 Ether Acetic Acid

The N-substituted 2-oxoquinoline-1-acetic acid derivatives 9a–e reported by DeRuiter et al. (1986) form the most relevant pharmacological baseline for this compound class. In the rat lens aldose reductase assay, compounds 9a–e displayed IC₅₀ values spanning 0.45–6.0 µM, establishing that a free carboxylic acid group directly attached to the 2-oxoquinoline core is essential for potency; esterification or α-methyl substitution reduced activity significantly [1]. While the 8-O-acetic acid compound (CAS 58898-79-6) has not been directly tested in this assay, its O-ether linkage places the carboxylic acid in a geometrically distinct trajectory relative to the N-1 regioisomers, with different hydrogen-bonding capacity (two H-bond donors vs. one for N-substituted analogs) . This altered presentation of the pharmacophoric carboxylate is predicted to confer a distinct selectivity signature against the aldo-keto reductase family, as supported by subsequent structure-based studies of phenoxyacetic acid aldose reductase inhibitors where the oxygen linker geometry was a key determinant of inhibitor binding mode [2].

Aldose reductase inhibition Diabetic complications 2-Oxoquinoline SAR

Regiochemical Identity: O-8 Substitution versus N-1 Substitution Determines Synthetic Utility as an Indacaterol Metabolite Precursor

The O-8 ether acetic acid motif is the direct synthetic precursor to the 8-O-glucuronide metabolite of indacaterol (CAS 1446354-20-6), an ultra-long-acting β₂-adrenoceptor agonist developed by Novartis [1]. This glucuronide metabolite requires the 8-hydroxy group of the 2-oxo-1,2-dihydroquinoline core to be functionalized as an ether-linked carboxylic acid for conjugation; the N-1 acetic acid regioisomer (CAS 21298-80-6) and the 8-acetate ester (CAS 15450-72-3) are chemically incapable of serving as direct precursors without additional deprotection/regiochemical interconversion steps . Patent literature confirms that 8-substituted oxy-(1H)-quinolin-2-one intermediates, accessible via O-alkylation of 8-hydroxyquinolin-2(1H)-one with haloacetic acid derivatives, are key building blocks in indacaterol process chemistry [2].

β₂-Adrenoceptor agonist metabolites Indacaterol Drug metabolite synthesis

Physicochemical Differentiation: Hydrogen Bond Donor Count and Rotatable Bond Flexibility Distinguish O-8 from N-1 and Ester Analogs

Comparison of calculated physicochemical properties reveals systematic differences that influence solubility, permeability, and target engagement. The 8-O-acetic acid compound (CAS 58898-79-6) possesses 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds . In contrast, the N-1 acetic acid regioisomer (CAS 21298-80-6) has only 1 H-bond donor, while the 8-acetate ester (CAS 15450-72-3) has 1 H-bond donor and 2 rotatable bonds . The presence of a second H-bond donor in the target compound arises from the 2-oxo-1,2-dihydroquinoline N–H plus the carboxylic acid O–H, whereas in the N-1 regioisomer the quinoline N–H is replaced by an N–CH₂COOH group. This difference alters the compound's capacity to act as a hydrogen bond donor in protein–ligand interactions, potentially affecting binding kinetics and selectivity profiles across targets such as aldose reductase and DNA gyrase [1].

Physicochemical profiling Drug-likeness Lead optimization

Vibrational Spectroscopic Fingerprint: Chlorinated 8-Oxyacetic Acid Analogs as Structural Proxies for Differentiating Intermolecular Interactions

Romano et al. (2012) conducted a comprehensive vibrational analysis (FT-IR, Raman, NMR) of (5,7-dichloro-quinolin-8-yloxy)acetic acid and compared it with (5-chloro-quinolin-8-yloxy)acetic acid and 2-(quinolin-8-yloxy)acetic acid [1]. DFT calculations (B3LYP/6-31G* and 6-311++G**) revealed that chloro substitution at the 5- and 7-positions of the quinoline ring increases molecular reactivity as measured by HOMO-LUMO gap reduction and alters the dipole moment relative to the non-chlorinated parent [1]. Specifically, the presence of one chloro atom in (5-chloro-quinolin-8-yloxy)acetic acid decreased the dipole moment compared to 2-(quinolin-8-yloxy)acetic acid [2]. Extrapolating to the 2-oxo-1,2-dihydroquinoline series, the target compound (CAS 58898-79-6) occupies an intermediate electronic space between the fully aromatic quinolin-8-yloxyacetic acid and the chlorinated analogs, with the 2-oxo group contributing to a lactam–lactim tautomeric equilibrium that modulates both H-bonding patterns and electronic distribution [3].

Vibrational spectroscopy DFT calculations Solid-state characterization

DNA Gyrase/Topoisomerase IV Inhibition: 8-Substituted 2-Oxo-1,2-Dihydroquinoline Pharmacophore Validation for Antibacterial Programs

The 8-substituted 2-oxo-1,2-dihydroquinoline framework has been validated as a potent bacterial type II topoisomerase inhibitor pharmacophore. Ushiyama et al. (2020) reported that 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative 13e inhibited Escherichia coli DNA gyrase with an IC₅₀ of 0.0017 µM [1]. The clinical candidate TP0480066, an 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative, demonstrated MICs ≤0.0005 µg/mL against multidrug-resistant Neisseria gonorrhoeae strains, with no cross-resistance to ciprofloxacin and a spontaneous resistance frequency below the detection limit (<2.4 × 10⁻¹⁰) at 32× MIC [2]. While the 8-O-acetic acid compound (CAS 58898-79-6) differs from the 8-methylamino lead series, it provides an alternative 8-substitution vector with a carboxylic acid handle amenable to amide coupling or bioconjugation, enabling exploration of the 8-position SAR without the synthetic complexity of installing the methylamino group .

DNA gyrase inhibition Antibacterial Topoisomerase IV Neisseria gonorrhoeae

Highest-Confidence Application Scenarios for [(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic Acid Based on Verified Differentiation Evidence


Synthesis of Indacaterol 8-O-Glucuronide Metabolite Reference Standards for Preclinical ADME Studies

The 8-O-acetic acid moiety of CAS 58898-79-6 is the direct synthetic entry point to the 8-O-glucuronide metabolite of indacaterol (CAS 1446354-20-6), an ultra-long-acting β₂-adrenoceptor agonist used in COPD maintenance therapy [1]. Procuring the free carboxylic acid form (rather than the acetate ester, CAS 15450-72-3, which requires deprotection) streamlines the conjugation step, reducing synthetic operations and minimizing yield loss during metabolite standard preparation. This application is supported by patent literature describing 8-substituted oxy-(1H)-quinolin-2-one intermediates in indacaterol process chemistry [2].

Structure–Activity Relationship Exploration of 8-Position Substituents in Bacterial Type II Topoisomerase Inhibitor Programs

The validated antibacterial activity of 8-substituted 2-oxo-1,2-dihydroquinolines—with the 8-(methylamino) series achieving DNA gyrase IC₅₀ values as low as 0.0017 µM and clinical candidate TP0480066 demonstrating MICs ≤0.0005 µg/mL against drug-resistant N. gonorrhoeae [3]—establishes the 8-position as a critical SAR vector. The target compound provides an alternative 8-substitution strategy: its carboxylic acid handle enables one-step amide coupling to generate diverse 8-O-acetamide libraries for topoisomerase inhibitor screening without requiring the multistep synthesis of the 8-methylamino motif .

Fragment-Based and Combinatorial Library Design Targeting Aldose Reductase (AKR1B1) for Diabetic Complication Programs

The established potency of N-substituted 2-oxoquinoline-1-acetic acid derivatives (IC₅₀ 0.45–6.0 µM in the rat lens aldose reductase assay [4]) validates the 2-oxoquinoline-acetic acid pharmacophore. The 8-O-acetic acid regioisomer (CAS 58898-79-6) presents the carboxylate pharmacophore in a distinct geometric orientation with an additional H-bond donor, offering a complementary scaffold for probing aldose reductase binding site topography. This is relevant given that phenoxyacetic acid derivatives have been co-crystallized with human aldose reductase (PDB 1T40), confirming the oxygen linker as a key determinant of inhibitor binding mode [5].

Spectroscopic Reference Standard for Quality Control of 8-Oxyacetic Acid Quinoline Building Block Libraries

The comprehensive vibrational spectroscopic characterization of related (quinolin-8-yloxy)acetic acid derivatives by Romano et al.—including DFT-validated IR, Raman, and NMR assignments for the non-halogenated, 5-chloro, and 5,7-dichloro analogs [6]—provides a rigorous analytical framework within which the target compound's spectroscopic fingerprint can be contextualized. Laboratories maintaining building block collections can use these reference data to confirm the identity and purity of CAS 58898-79-6, distinguishing it from halogenated congeners and regioisomeric N-1 acetic acid derivatives that may co-elute under standard LC-MS conditions.

Quote Request

Request a Quote for [(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.